molecular formula C18H19NO5S B6412980 2-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261907-45-2

2-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B6412980
CAS No.: 1261907-45-2
M. Wt: 361.4 g/mol
InChI Key: HPLNFVQERPSPRE-UHFFFAOYSA-N
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Description

2-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by the presence of two benzene rings linked together by a carbon-carbon bond. This particular compound is notable for its unique structure, which includes a methoxy group, a pyrrolidin-1-ylsulfonyl group, and a carboxylic acid group.

Preparation Methods

The synthesis of 2-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid involves several steps. One common synthetic route includes the formation of the biphenyl core followed by the introduction of the methoxy group, the pyrrolidin-1-ylsulfonyl group, and the carboxylic acid group. The reaction conditions typically involve the use of various reagents and catalysts to facilitate these transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions vary depending on the specific substitution reaction being carried out.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or inhibitor of certain receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

2-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 2-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methoxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-24-17-12-14(18(20)21)6-9-16(17)13-4-7-15(8-5-13)25(22,23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLNFVQERPSPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692354
Record name 2-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-45-2
Record name 2-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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